



Application Note and Protocol: Fluorometric Measurement of SIRT6 Activity

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Compound of Interest		
Compound Name:	SD-6	
Cat. No.:	B12404225	Get Quote

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Introduction

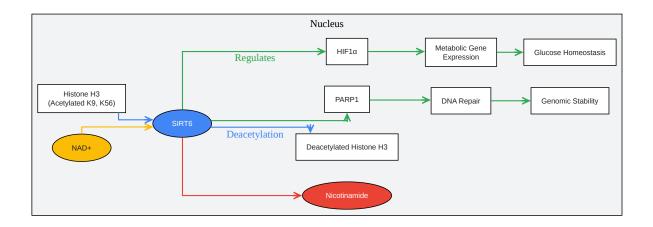
Sirtuin 6 (SIRT6) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1] [2] Localized in the nucleus, SIRT6 plays a crucial role in various cellular processes, including DNA repair, metabolism, inflammation, and genome stability.[1][3] It primarily functions by removing acetyl groups from histone proteins, thereby modulating gene expression.[1] Specifically, SIRT6 is known to deacetylate H3K9Ac and H3K56Ac.[4][5] Beyond its deacetylase activity, SIRT6 also exhibits robust de-fatty-acylase activity, preferentially hydrolyzing long-chain fatty acyl groups from lysine residues.[4][6] Given its involvement in critical pathways associated with aging and diseases like cancer and metabolic disorders, SIRT6 has emerged as a significant therapeutic target.[2][3][7] This document provides a detailed protocol for a fluorometric assay to measure SIRT6 activity, suitable for screening potential inhibitors or activators.

The assay is based on a two-step enzymatic reaction.[6][8] First, the SIRT6 enzyme deacetylates or deacylates a synthetic substrate peptide. This initial reaction sensitizes the substrate for the second step, where a developer solution proteolytically cleaves the modified substrate, releasing a highly fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).[4][8] The resulting fluorescence intensity is directly proportional to the SIRT6 activity.

SIRT6 Signaling and Functional Roles



SIRT6 is a key regulator in several critical cellular signaling pathways. Its activity impacts DNA damage response and metabolic regulation. In the DNA damage response, SIRT6 collaborates with proteins like PARP1 to facilitate DNA repair.[1] In metabolic regulation, it interacts with transcription factors such as HIF1 α to control genes involved in glucose homeostasis.[1]



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Figure 1: Simplified SIRT6 signaling pathway.

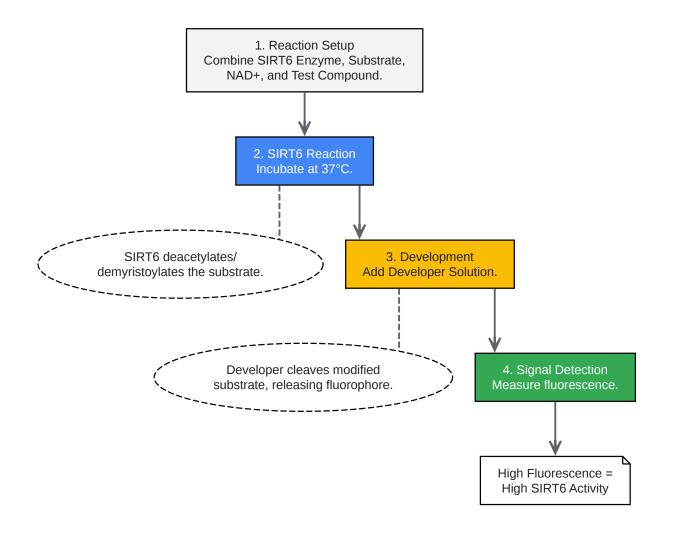
Principle of the Fluorometric SIRT6 Activity Assay

The fluorometric assay for SIRT6 activity is a discontinuous, two-step process designed for a 96-well plate format, making it ideal for high-throughput screening.

SIRT6-Mediated Deacylation: In the first step, purified, recombinant SIRT6 is incubated with
a synthetic peptide substrate and its essential co-substrate, NAD+. The substrate is typically
a short peptide containing an acetylated or myristoylated lysine residue linked to a
fluorophore that is quenched. SIRT6 catalyzes the removal of the acyl group from the lysine
residue.[6][8]



- Fluorophore Release: In the second step, a developer solution, which contains a protease, is added to the reaction.[4] The developer specifically cleaves the deacetylated/demyristoylated peptide, releasing the unquenched fluorophore.[2][4]
- Signal Detection: The fluorescence of the released molecule is measured using a microplate fluorometer. The intensity of the fluorescence is directly proportional to the amount of deacylated substrate, and thus to the enzymatic activity of SIRT6.



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Figure 2: Experimental workflow for the fluorometric SIRT6 assay.

Materials and Reagents Materials



- · 96-well black, flat-bottom plates
- Microplate reader capable of fluorescence measurement at specified wavelengths
- Repeating pipettor (recommended for precision)
- Standard laboratory equipment (pipettes, tips, tubes, orbital shaker)

Reagents

- Recombinant Human SIRT6 Enzyme
- SIRT6 Fluorogenic Substrate (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC or a myristoylated peptide)[6][8]
- NAD+ (Nicotinamide Adenine Dinucleotide)
- SIRT6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
 [8]
- Developer Solution
- SIRT6 Inhibitor (e.g., Nicotinamide) for control[2][6]
- Stop Solution (optional, for endpoint assays)
- Bovine Serum Albumin (BSA)
- Ultrapure water
- Solvent for test compounds (e.g., DMSO)

Experimental ProtocolsA. Reagent Preparation

It is crucial to prepare reagents freshly and keep enzymes on ice.



Reagent	Preparation Instructions	Storage
Diluted Assay Buffer	Dilute 10X Assay Buffer with ultrapure water to a 1X concentration.[8]	4°C for up to 6 months[8]
SIRT6 Enzyme	Thaw on ice. Dilute the enzyme stock to the desired concentration (e.g., 0.05 μg/ μL) with 1X Assay Buffer.[4] Keep on ice. Avoid repeated freeze-thaw cycles.	-80°C (aliquoted)
Substrate Solution	Prepare a working solution containing the fluorogenic substrate and NAD+ in 1X Assay Buffer. Final concentrations in the well are typically around 5 µM for the substrate and 0.5-3 mM for NAD+.[8][9]	Use within a few hours.
Developer Solution	Prepare according to manufacturer's instructions. Often supplied as a 2X concentrate to be mixed with other components.[9]	-20°C or -80°C
Test Compounds/Inhibitor	Prepare a stock solution in an appropriate solvent (e.g., DMSO). Dilute to the desired concentrations in 1X Assay Buffer. The final solvent concentration in the assay should be low (e.g., <1%).	As per compound stability instructions.

B. Protocol for SIRT6 Activity Assay







This protocol outlines the steps for a standard activity assay in a 96-well plate format. It is recommended to run all samples in triplicate.



Step	Procedure	
1	Plate Setup: Design a plate map including wells for: • 100% Initial Activity: Enzyme + Substrate Solution + Solvent • No Enzyme Control (Blank): Assay Buffer + Substrate Solution • Test Compound: Enzyme + Substrate Solution + Test Compound • Inhibitor Control: Enzyme + Substrate Solution + Known Inhibitor (e.g., Nicotinamide)	
2	Reagent Addition: Add reagents to the wells in the following order. The volumes below are for a final reaction volume of 50 μ L. Adjust as necessary. • Assay Buffer: Add to bring the final volume to 50 μ L. • Test Compound/Solvent/Inhibitor: Add 5 μ L. • SIRT6 Enzyme: Add 5 μ L of diluted SIRT6 enzyme to all wells except the "No Enzyme Control". Add 5 μ L of Assay Buffer to the "No Enzyme Control" wells.	
3	Reaction Initiation: Add 15 μ L of the Substrate Solution to all wells to start the reaction.[8] Mix gently on an orbital shaker.	
4	Incubation: Incubate the plate at 37°C for 30-90 minutes.[4][9] The optimal time may need to be determined empirically.	
5	Development: Add 50 µL of Developer solution to each well.[4] Incubate at room temperature or 37°C for 15-30 minutes, protected from light.[9]	
6	Fluorescence Measurement: Read the fluorescence on a microplate reader. The specific wavelengths depend on the fluorophore used. • For AMC-based substrates: Excitation: 350-380 nm, Emission: 440-465 nm.[8][9] • For	



other fluorophores: Excitation: 480-500 nm,

Emission: 520-540 nm.[3]

C. Quantitative Data Summary

The following table provides typical concentrations and volumes for the assay components.

Component	Stock Concentration	Volume per Well (μL)	Final Concentration in 50 µL Reaction
SIRT6 Assay Buffer (1X)	N/A	Variable	N/A
Test Compound / Solvent	Variable	5	Variable
SIRT6 Enzyme	Variable (e.g., 0.5 μg/ μL)	5	~0.05 μg/μL
Substrate Solution	Variable	15	~5-400 μM (Peptide), ~0.5-3 mM (NAD+)[4] [8]
Developer Solution	2X	50	1X
Total Reaction Volume	N/A	100 (after dev.)	N/A

Data Analysis

- Background Subtraction: Determine the average fluorescence of the "No Enzyme Control" (Blank) wells. Subtract this average value from the fluorescence readings of all other wells.
 Corrected Fluorescence = Sample Fluorescence - Average Blank Fluorescence
- Calculate Percent Activity (for activators): % Activity = (Corrected Fluorescence of Test Compound / Corrected Fluorescence of 100% Activity Control) * 100
- Calculate Percent Inhibition (for inhibitors): % Inhibition = 100 [(Corrected Fluorescence of Test Compound / Corrected Fluorescence of 100% Activity Control) * 100]



Troubleshooting and Considerations

- High Background: The substrate may be unstable or contaminated with a protease. Ensure reagents are of high quality and freshly prepared.
- Low Signal: The SIRT6 enzyme may be inactive. Ensure proper storage and handling, and avoid repeated freeze-thaw cycles.[3] Incubation times may need to be optimized.
- Compound Interference: Test compounds may autofluoresce or interfere with the developer enzyme. It is essential to run controls for compound interference by adding the test compound to wells with the final fluorescent product or by running the reaction without the SIRT6 enzyme.[8] The interference should be less than 10% for valid results.[8]

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